molecular formula C45H78O2 B12821395 Cholest-5-en-3-yl 9-octadecenoate

Cholest-5-en-3-yl 9-octadecenoate

Cat. No.: B12821395
M. Wt: 651.1 g/mol
InChI Key: RJECHNNFRHZQKU-LLEPQPHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-en-3-yl 9-octadecenoate can be synthesized through the esterification of cholesterol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatography techniques to obtain the pure ester .

Industrial Production Methods

In industrial settings, the production of cholesteryl oleate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl 9-octadecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3-yl 9-octadecenoate has diverse applications in scientific research:

Mechanism of Action

Cholest-5-en-3-yl 9-octadecenoate exerts its effects primarily through its role in lipid metabolism. It is a storage form of cholesterol and is transported within lipoproteins such as LDL. The compound is hydrolyzed by enzymes like cholesterol ester hydrolase to release free cholesterol, which can then be utilized by cells for membrane synthesis and other functions .

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl linoleate: Another cholesterol ester formed with linoleic acid.

    Cholesteryl palmitate: Formed with palmitic acid.

    Cholesteryl stearate: Formed with stearic acid.

Uniqueness

Cholest-5-en-3-yl 9-octadecenoate is unique due to its specific fatty acid component, oleic acid, which imparts distinct physical and chemical properties. Its role in LDL and its involvement in atherosclerosis make it particularly significant in medical research .

Biological Activity

Cholest-5-en-3-yl 9-octadecenoate, a sterol derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its anticancer, antibacterial, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a cholesterol ester formed by the esterification of cholesterol with oleic acid (9-octadecenoic acid). Its structure can be represented as follows:

C27H46O2\text{C}_{27}\text{H}_{46}\text{O}_2

This compound combines the biological activities associated with both sterols and unsaturated fatty acids.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study examining the cytotoxic effects of various compounds, this compound was tested against human lung adenocarcinoma (A549) and colon carcinoma (HCT116) cells. The results demonstrated a dose-dependent reduction in cell viability:

CompoundIC50 (µg/mL) A549IC50 (µg/mL) HCT116
This compound45 ± 1050 ± 12
Dasatinib (control)25 ± 928 ± 13

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .

Antibacterial Activity

This compound also exhibits notable antibacterial properties. It has been shown to inhibit the growth of several pathogenic bacteria, contributing to its potential therapeutic applications.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains using the disc diffusion method. The results are summarized in the table below:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

The compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria .

Antioxidant Activity

In addition to its anticancer and antibacterial effects, this compound has been reported to possess antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer.

The antioxidant activity of this compound was assessed through radical scavenging assays. The compound exhibited a significant ability to neutralize free radicals, with a radical scavenging activity percentage ranging from 48% to 84% depending on concentration .

Properties

Molecular Formula

C45H78O2

Molecular Weight

651.1 g/mol

IUPAC Name

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36?,38?,39?,40?,41?,42?,44-,45+/m0/s1

InChI Key

RJECHNNFRHZQKU-LLEPQPHWSA-N

Isomeric SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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